

7-Chloro-2,8-dimethylquinoline structure elucidation

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Compound of Interest

Compound Name: 7-Chloro-2,8-dimethylquinoline

CAS No.: 120370-62-9

Cat. No.: B048905

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Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of **7-Chloro-2,8-dimethylquinoline** (CAS 120370-62-9). While often utilized as an intermediate in the synthesis of aminoquinoline antimalarials and kinase inhibitors, its polysubstituted nature presents specific regiochemical challenges. This guide moves beyond basic spectral listing, focusing on the causality of characterization—how to definitively distinguish this specific isomer from its 5-chloro or 6-methyl analogs using a self-validating spectroscopic and synthetic protocol.

Part 1: Synthetic Logic as Primary Validation

Structure elucidation begins with the precursor. You cannot confirm the destination if the origin is ambiguous. The most robust validation for the 2,8-dimethyl-7-chloro substitution pattern is the Doebner-Miller Synthesis, which enforces the regiochemistry of the benzene ring prior to cyclization.

Retrosynthetic Analysis

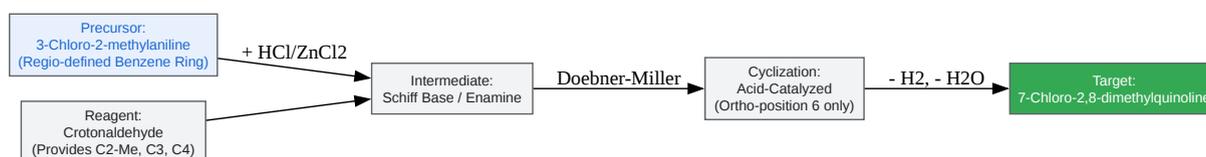
- Target: **7-Chloro-2,8-dimethylquinoline**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Benzene Ring Origin: The 8-methyl and 7-chloro substituents must originate from the aniline precursor.

- Pyridine Ring Origin: The 2-methyl group and carbons C-2, C-3, C-4 are derived from the -unsaturated carbonyl component.

The Self-Validating Protocol

To guarantee the 7,8-substitution pattern, the starting material must be 3-chloro-2-methylaniline.

- Regioselectivity: Cyclization in the Skraup or Doebner-Miller reaction typically occurs ortho to the amino group.
- Steric Blockade: In 3-chloro-2-methylaniline, one ortho position (C2) is blocked by the methyl group.
- Forced Cyclization: Ring closure is forced to occur at the open C6 position of the aniline. This unambiguously places the aniline's C2-Methyl at the quinoline's C8 position and the C3-Chloro at the C7 position.



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Figure 1: Synthetic flow enforcing regiochemical integrity. The blocked ortho-position in the aniline precursor eliminates isomeric ambiguity.

Part 2: Spectroscopic Characterization (The Core)

Once synthesized, the structure must be proven independent of the synthetic route. The following multi-modal approach provides definitive proof.

Mass Spectrometry (MS) Profile

- Molecular Ion (M⁺): 191.05 Da (based on Cl).
- Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio for the M (191) and M+2 (193) peaks.
- Fragmentation: Quinoline rings are stable. Expect a strong molecular ion. Loss of the methyl radical () or Cl radical () may be observed but is less dominant than in aliphatic chlorides.

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive step. We must assign 5 aromatic protons and 2 methyl groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-4	8.00 - 8.10	Doublet (d)		Deshielded by pyridine ring current; para to N.
H-5	7.50 - 7.60	Doublet (d)		Ortho coupling to H-6. Peri-interaction with H-4. ^{[1][2]}
H-6	7.35 - 7.45	Doublet (d)		Ortho coupling to H-5.
H-3	7.20 - 7.30	Doublet (d)		Shielded relative to H-4.
2-CH	2.70 - 2.75	Singlet (s)	-	Attached to electron-deficient Pyridine ring.
8-CH	2.60 - 2.65	Singlet (s)	-	Attached to Benzene ring; slightly shielded vs 2-Me.

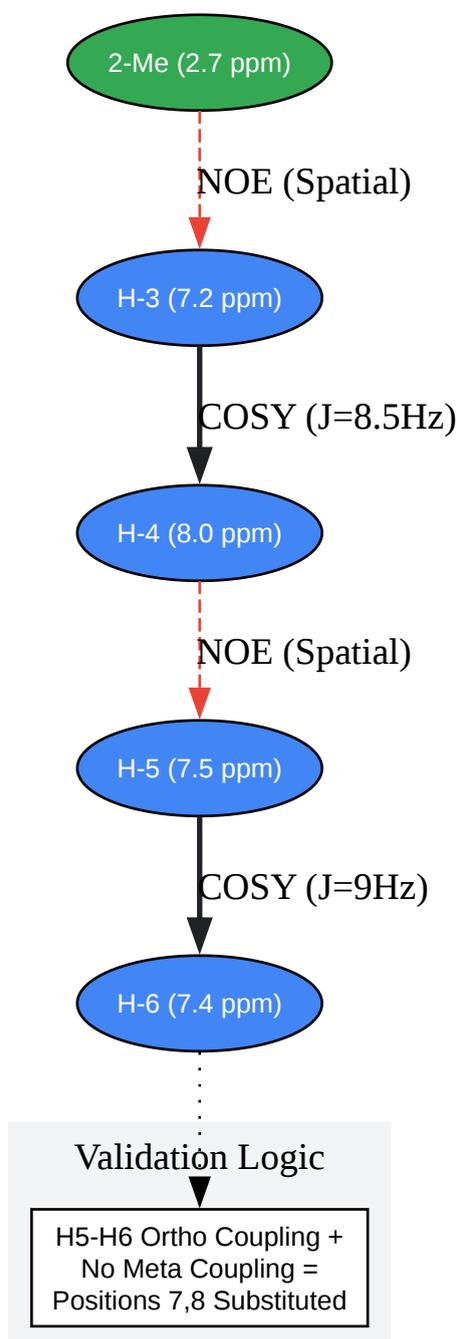
Note: Chemical shifts are approximate and solvent-dependent.

The "Isomer Trap" – Distinguishing 7-Cl from 5-Cl or 6-Cl

The critical challenge is proving the substituents are at 7 and 8, not 5, 6, or other positions.

- The AB System (H5/H6): The presence of two doublets with a large ortho-coupling (~9 Hz) for the benzene ring protons confirms that H5 and H6 are adjacent. This rules out 5,7-disubstitution (which would show meta-coupling, ~2 Hz) or 6,8-disubstitution.

- NOE (Nuclear Overhauser Effect) Triangulation:
 - Irradiate 2-Me: Strong NOE to H-3. (Confirms 2-Me position).
 - Irradiate 8-Me: NOE to H-1 (not possible) or H-7 (blocked by Cl). Crucially, 8-Me will NOT show an NOE to H-6 or H-5.
 - Irradiate H-4: Strong NOE to H-5. This identifies H-5.^{[1][2]} Since H-5 couples to H-6 (ortho), and H-6 has no other neighbors (H-7 is Cl), the 7-Cl, 8-Me pattern is confirmed.



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Figure 2: NMR Correlation Map. The NOE between H4 and H5 anchors the benzene ring assignment, validating the vacancy at positions 5 and 6.

Part 3: Experimental Protocols

Synthesis (Doebner-Miller Variation)

- Reagents: Mix 3-chloro-2-methylaniline (1.0 eq) with concentrated HCl (6 M).
- Addition: Add crotonaldehyde (1.2 eq) dropwise at 0°C.
- Reflux: Heat to 100°C for 2-4 hours. The solution will darken.
- Workup: Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).
- Purification: Recrystallize from Ethanol or perform Flash Chromatography (Hexane:EtOAc 9:1).

QC & Purity Profiling

- HPLC Method: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient.
- Acceptance Criteria: Purity > 98% (AUC).
- Common Impurity: Unreacted aniline (retention time shift) or regioisomer (if starting material contained 5-chloro-2-methylaniline).

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